2,6-Difluorocinnamic acid

Catalog No.
S1487377
CAS No.
102082-89-3
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorocinnamic acid

CAS Number

102082-89-3

Product Name

2,6-Difluorocinnamic acid

IUPAC Name

(E)-3-(2,6-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+

InChI Key

JMUOYANNVIFGFN-SNAWJCMRSA-N

SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)O)F

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F

2,6-Difluorocinnamic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions of the cinnamic acid structure. Its molecular formula is C9_9H7_7F2_2O2_2, and it features a trans configuration, which is significant for its chemical reactivity and biological activity. The compound is primarily studied for its unique photochemical properties and structural transformations under various conditions.

The most notable reaction involving 2,6-difluorocinnamic acid is its photodimerization, which occurs through a [2 + 2] cycloaddition mechanism when exposed to ultraviolet light. This reaction leads to the formation of dimers, which can be influenced by external factors such as pressure and temperature. For instance, studies have shown that applying pressure (up to 2.1 GPa) enhances the photodimerization process, indicating that molecular packing and environmental conditions play crucial roles in these reactions .

Research indicates that 2,6-difluorocinnamic acid exhibits various biological activities, including potential anti-inflammatory and anti-cancer properties. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies. The presence of fluorine atoms enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Several methods have been developed for synthesizing 2,6-difluorocinnamic acid:

  • Fluorination of Cinnamic Acid: This method involves the selective introduction of fluorine atoms into the cinnamic acid structure using fluorinating agents.
  • Aldol Condensation: A more complex synthetic route includes the aldol condensation of appropriate aldehydes followed by fluorination.
  • Photochemical Methods: Recent studies have explored photochemical routes that utilize light to facilitate the formation of 2,6-difluorocinnamic acid from precursor compounds under controlled conditions .

2,6-Difluorocinnamic acid finds applications in various fields:

  • Material Science: Due to its unique photochemical properties, it is used in the study of solid-state reactions and materials with specific optical characteristics.
  • Pharmaceuticals: Its potential therapeutic effects make it a subject of interest for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.

Interaction studies involving 2,6-difluorocinnamic acid focus on its behavior in different environments. For example, research has demonstrated how this compound interacts with different solvents and co-crystallizes with other molecules to form new materials with enhanced properties. These studies help elucidate the mechanisms behind its photochemical reactivity and biological activity .

Several compounds share structural similarities with 2,6-difluorocinnamic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Cinnamic AcidNo fluorine substituentsBasic structure without halogen influence
3-Fluorocinnamic AcidFluorine at position 3Different reactivity profile due to position
4-Fluorocinnamic AcidFluorine at position 4Varying photochemical behavior
2,5-Difluorocinnamic AcidFluorine at positions 2 and 5Different dimerization characteristics

Uniqueness of 2,6-Difluorocinnamic Acid: The positioning of the fluorine atoms at the 2 and 6 positions significantly influences its reactivity and stability compared to other analogs. This unique arrangement enhances its ability to undergo photodimerization effectively under specific conditions while also imparting distinct biological activities not observed in its non-fluorinated counterparts.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(2,6-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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